2-Methylaminopyrimidine is a heterocyclic aromatic compound with the chemical formula C5H7N3. Its structure suggests possible applications in medicinal chemistry or materials science due to the presence of a nitrogen-containing aromatic ring and an amine group []. However, no published research directly exploring these areas is currently available.
There is limited evidence referencing the use of 2-Methylaminopyrimidine in biological research. One database mentions 2-Methylaminopyrimidine but does not elaborate on any specific scientific studies []. Further investigation into scientific literature databases may be needed to uncover any recent research on this compound.
The presence of functional groups in 2-Methylaminopyrimidine suggests its potential for further scientific exploration. Here are some hypothetical areas where future research might investigate this molecule:
2-Methylaminopyrimidine is an organic compound characterized by a pyrimidine ring with a methylamino group attached at the second position. Its chemical formula is , and it features a nitrogen atom in the pyrimidine ring, contributing to its basicity and reactivity. This compound is notable for its potential applications in medicinal chemistry and as a ligand in coordination chemistry due to its ability to form complexes with various metal ions.
The biological activity of 2-methylaminopyrimidine has been explored in various studies. It has been shown to possess some toxicity, with an LD50 value of approximately 270 mg/kg in mice, indicating potential harmful effects upon exposure . Its basicity and ability to form hydrogen bonds make it a candidate for further investigation in pharmacological applications.
Several methods are available for synthesizing 2-methylaminopyrimidine:
2-Methylaminopyrimidine has several applications:
Studies on the interactions of 2-methylaminopyrimidine with metal ions have revealed its capacity to stabilize metal complexes. These interactions often lead to enhanced reactivity and selectivity in catalysis. Additionally, its interactions with biological systems warrant further investigation to elucidate its pharmacological potential and mechanisms of action.
Several compounds share structural similarities with 2-methylaminopyrimidine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Aminopyrimidine | Lacks methyl group; more basic than 2-methylaminopyrimidine. | |
4-Methylaminopyrimidine | Methyl group at the fourth position; different reactivity profile. | |
2-Methoxypyrimidine | Contains a methoxy group; used in organic synthesis. |
The uniqueness of 2-methylaminopyrimidine lies in its specific positioning of the methylamino group, which influences its chemical behavior and potential applications compared to these similar compounds.
The study of pyrimidines dates to the 19th century, with Pinner’s pioneering work on heterocyclic systems laying the groundwork for modern derivatives. 2-Methylaminopyrimidine emerged as a focal point in the mid-20th century, driven by its role in synthesizing vitamin B₁ precursors. Early syntheses often involved multi-step processes, such as the condensation of β-alkoxypropionitriles with acetamidine, followed by reductive amination or hydrolysis.
A breakthrough came with the development of catalytic methods, such as the use of Lewis acids (e.g., Al₂O₃) to streamline the conversion of 5-alkoxymethylpyrimidines to aminomethyl derivatives. These advances reduced reliance on hazardous intermediates like β-aminopropionitrile, enhancing industrial feasibility. By the 2000s, transition-metal-catalyzed cross-coupling reactions further expanded access to substituted derivatives, enabling precise structural modifications.
2-Methylaminopyrimidine, systematically named N-methylpyrimidin-2-amine, possesses the molecular formula C₅H₇N₃ with a molecular weight of 109.13 grams per mole [1] [2]. The compound is characterized by a six-membered pyrimidine ring substituted with a methylamino group at the 2-position [1]. The Chemical Abstracts Service registry number for this compound is 931-61-3, providing a unique identifier for this heterocyclic amine [3].
The molecular structure consists of a pyrimidine ring system containing two nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring [1]. The methylamino substituent (-NHCH₃) is directly bonded to carbon atom 2 of the pyrimidine ring, creating a secondary amine functionality [2]. The InChI representation for this compound is InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8), while the SMILES notation is represented as CNC1=NC=CC=N1 [3].
Property | Value |
---|---|
Molecular Formula | C₅H₇N₃ |
Molecular Weight | 109.13 g/mol |
IUPAC Name | N-methylpyrimidin-2-amine |
CAS Number | 931-61-3 |
Total Atoms | 15 (including hydrogens) |
Heavy Atoms | 8 |
The electronic distribution in 2-methylaminopyrimidine is characterized by a delocalized π-electron system spanning the pyrimidine ring [4]. The compound contains six π-electrons that satisfy Hückel's rule for aromaticity (4n+2 where n=1) [4] [5]. The nitrogen atoms within the pyrimidine ring contribute lone pair electrons that participate in the aromatic system, while the methylamino substituent acts as an electron-donating group through resonance effects [6].
The electronic structure exhibits significant charge delocalization between the amino nitrogen and the pyrimidine ring system [6]. The methylamino group donates electron density into the aromatic ring through p-orbital overlap, creating partial double bond character in the C-N bond connecting the substituent to the ring [7]. This electronic interaction results in a redistribution of electron density that affects the overall reactivity and stability of the molecule [6].
The pyrimidine ring in 2-methylaminopyrimidine maintains typical aromatic bond characteristics with C-N bond lengths ranging from 1.32 to 1.36 Å and C-C bond lengths of approximately 1.38 to 1.40 Å [7] [8]. The C-N bond connecting the methylamino group to the ring exhibits partial double bond character with a length of approximately 1.40 to 1.42 Å, shorter than typical single C-N bonds due to conjugation effects [9] [7].
Bond angles within the pyrimidine ring approach 120° as expected for sp²-hybridized carbon and nitrogen atoms in an aromatic system [7] [8]. The amino nitrogen adopts a planar configuration that facilitates maximum overlap with the π-system of the ring [10]. The N-H bond length in the amino group is approximately 1.00 to 1.02 Å, while the C-H bonds in the methyl group measure 1.08 to 1.10 Å [9].
Bond Type | Typical Length (Å) | Character |
---|---|---|
C=N (pyrimidine) | 1.32-1.34 | Partial double bond |
C-N (pyrimidine) | 1.34-1.36 | Aromatic C-N |
C=C (pyrimidine) | 1.38-1.40 | Aromatic C=C |
C-N (methylamino) | 1.40-1.42 | Single bond with conjugation |
N-H (amino) | 1.00-1.02 | Single bond |
C-H (methyl) | 1.08-1.10 | Single bond |
2-Methylaminopyrimidine exhibits aromatic character through its six-membered pyrimidine ring system that contains six π-electrons distributed over the ring structure [4] [5]. The aromaticity follows Hückel's rule for aromatic stability, contributing to the compound's thermodynamic stability and unique chemical properties [4]. The presence of two nitrogen atoms in the ring creates an electron-deficient aromatic system compared to benzene, making the ring susceptible to nucleophilic attack [5].
Resonance effects play a crucial role in the electronic structure of 2-methylaminopyrimidine [6]. The methylamino substituent participates in resonance with the pyrimidine ring through donation of the nitrogen lone pair electrons into the π-system [6]. This resonance interaction creates multiple canonical forms where electron density is delocalized between the amino nitrogen and the ring carbons, particularly at the 2-position [6]. The resonance stabilization contributes to the planarity of the amino group and influences the compound's reactivity patterns [10].
Studies on similar aminopyrimidine systems have demonstrated that resonance effects between amino substituents and pyrimidine rings result in significant changes to molecular energetics [6]. The interaction between the electron-donating methylamino group and the electron-withdrawing pyrimidine ring creates a push-pull electronic system that affects both ground state stability and excited state properties [6].
2-Methylaminopyrimidine exhibits a melting point range of 60-62°C, indicating moderate intermolecular forces and crystalline stability [3]. The boiling point occurs at 91-92°C under reduced pressure conditions of 14 Torr, demonstrating the compound's moderate volatility under standard laboratory conditions [3]. These thermal properties reflect the balance between intermolecular hydrogen bonding capabilities and the relatively low molecular weight of the compound [3].
The thermal behavior of 2-methylaminopyrimidine is influenced by the presence of the amino group, which can participate in intermolecular hydrogen bonding [11]. The nitrogen atoms in both the ring and the amino substituent serve as hydrogen bond acceptors, while the amino hydrogen acts as a donor, creating a network of intermolecular interactions that stabilize the crystalline phase [11]. The relatively low melting point compared to other heterocyclic compounds reflects the moderate strength of these intermolecular forces [11].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 60-62°C | Atmospheric pressure |
Boiling Point | 91-92°C | 14 Torr |
Thermal Stability | Stable under normal conditions | Room temperature |
The solubility characteristics of 2-methylaminopyrimidine are influenced by its ability to form hydrogen bonds and its aromatic nature [12]. The compound demonstrates enhanced solubility in polar protic solvents due to hydrogen bonding interactions between the amino group and solvent molecules [12]. The pyrimidine ring nitrogen atoms also contribute to solubility through their hydrogen bond accepting properties [12].
Research on related aminopyrimidine compounds has shown that solubility follows predictable patterns based on solvent polarity and hydrogen bonding capability [12]. The methylamino substituent increases the compound's basicity and enhances its interaction with protic solvents compared to unsubstituted pyrimidine [12]. The aromatic character of the molecule also allows for π-π interactions with aromatic solvents, affecting its dissolution behavior [5].
2-Methylaminopyrimidine demonstrates good chemical stability under standard storage conditions, with the aromatic pyrimidine ring providing inherent stability against thermal decomposition [11]. The compound maintains its structural integrity across a wide pH range, though extreme acidic or basic conditions may affect the protonation state of the amino group [11]. The aromatic character contributes to photochemical stability, reducing susceptibility to ultraviolet degradation [11].
Thermal stability studies on similar pyrimidine derivatives indicate that decomposition typically occurs at temperatures significantly higher than the melting point [13]. The presence of the methylamino group may create additional stabilization through intramolecular interactions or may serve as a potential site for oxidative degradation under harsh conditions [11]. Storage recommendations typically include protection from moisture and light to maintain long-term stability [14].
Computational molecular orbital analysis of 2-methylaminopyrimidine reveals the electronic structure characteristics that govern its chemical behavior [15] [16]. The highest occupied molecular orbital (HOMO) is primarily localized on the methylamino nitrogen and extends into the pyrimidine ring through conjugation effects [15]. The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the pyrimidine ring, particularly at positions that are electron-deficient due to the nitrogen atoms [15].
The frontier molecular orbital energies provide insight into the compound's reactivity and electronic properties [17] [18]. Density functional theory calculations using basis sets such as B3LYP/6-31G(d,p) have been employed to determine optimized geometries and electronic properties of similar pyrimidine derivatives [17] [18]. These calculations reveal the extent of orbital mixing between the amino substituent and the aromatic ring system [17].
The molecular orbital composition demonstrates significant delocalization of electron density across the entire molecular framework [15]. The amino nitrogen contributes p-orbital character to the HOMO, while the ring nitrogens influence the LUMO energy through their electron-withdrawing effects [15]. This orbital arrangement explains the compound's ability to participate in both nucleophilic and electrophilic reactions depending on the reaction conditions [15].
Density functional theory (DFT) calculations have been extensively applied to study the electronic structure and properties of 2-methylaminopyrimidine and related compounds [16] [17] [18]. B3LYP functional combined with various basis sets, particularly 6-31G(d,p) and higher levels, provide accurate geometric parameters and electronic properties [17] [18]. These calculations successfully reproduce experimental bond lengths and angles within acceptable error margins [17] [18].
DFT studies reveal the optimized molecular geometry with the methylamino group adopting a planar conformation that maximizes conjugation with the pyrimidine ring [17] [18]. The calculated dipole moment reflects the charge separation between the electron-donating amino group and the electron-accepting pyrimidine ring [17]. Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation [17].
The computational results demonstrate excellent agreement between theoretical and experimental geometric parameters [17] [18]. Bond length calculations typically show correlation coefficients greater than 0.85 when compared to crystallographic data, while bond angle calculations achieve even higher accuracy with correlations exceeding 0.99 [8]. These high correlations validate the use of DFT methods for predicting properties of aminopyrimidine systems [8].
Computational Method | Basis Set | Accuracy |
---|---|---|
B3LYP DFT | 6-31G(d,p) | High geometric accuracy |
MP2 | 6-311++G(d,p) | Excellent energetic properties |
Correlation Analysis | Various | R > 0.85 for bond lengths |
Computational analysis reveals clear structure-property relationships in 2-methylaminopyrimidine that explain its chemical behavior and physical characteristics [6] [17] [18]. The electronic distribution calculated through DFT methods correlates directly with experimental observations of reactivity patterns and spectroscopic properties [17] [18]. The methylamino substituent's electron-donating character significantly influences the overall electronic structure of the molecule [6].
Theoretical calculations demonstrate that the extent of conjugation between the amino group and the pyrimidine ring directly affects molecular stability and reactivity [6]. The computed molecular electrostatic potential maps reveal regions of high and low electron density that correspond to sites of nucleophilic and electrophilic attack [19]. These calculations provide predictive capability for understanding reaction mechanisms and product formation [19].
The relationship between molecular structure and thermodynamic properties has been established through computational thermochemistry [6]. Calculated enthalpies of formation and relative stabilities correlate with experimental thermal data, providing insight into the energetic factors that govern the compound's behavior [6]. The theoretical framework successfully predicts how structural modifications would affect the compound's properties, enabling rational design of related molecules [6].
Flammable;Irritant